Acetophenone,2-amino-6-methyl-2-phenyl-
Description
"Acetophenone,2-amino-6-methyl-2-phenyl-" is a substituted acetophenone derivative featuring an amino (-NH₂) group at position 2, a methyl (-CH₃) group at position 6, and a phenyl (-C₆H₅) group at position 2. This unique substitution pattern distinguishes it from simpler acetophenones and imparts distinct chemical, physical, and pharmacological properties.
Properties
Molecular Formula |
C15H15NO |
|---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
2-amino-2-(2-methylphenyl)-1-phenylethanone |
InChI |
InChI=1S/C15H15NO/c1-11-7-5-6-10-13(11)14(16)15(17)12-8-3-2-4-9-12/h2-10,14H,16H2,1H3 |
InChI Key |
LXFYXRHIHOSGGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C(=O)C2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetophenone,2-amino-6-methyl-2-phenyl- can be achieved through several methods. One common approach involves the reaction of acetophenone with appropriate amines and aldehydes under basic conditions. For example, a three-component reaction involving acetophenone, malononitrile, and an aldehyde in the presence of a base like sodium hydroxide in ethanol can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthesis routes that ensure high yield and purity. The use of catalysts and controlled reaction conditions is crucial to achieve the desired product efficiently. The specific industrial methods may vary depending on the scale and application requirements.
Chemical Reactions Analysis
Oxidation Reactions
The ketone and amino groups in this compound allow oxidation under controlled conditions:
-
Oxidation to Quinones : Reaction with strong oxidizing agents (e.g., KMnO₄/H⁺) converts the amino-ketone structure into quinones, likely through intermediate imine formation.
-
Side-Chain Oxidation : The methyl group adjacent to the carbonyl can be oxidized to a carboxylic acid derivative under acidic or enzymatic conditions, though yields depend on steric hindrance from the phenyl ring .
Table 1: Oxidation Conditions and Products
| Oxidizing Agent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| KMnO₄/H₂SO₄ | 80°C, 2 h | Quinone | 65 | |
| TBHP/I₂ | 120°C, 1 h | Carboxylic acid | 40 |
Reduction Reactions
The carbonyl group undergoes selective reduction:
-
Ketone Reduction : Catalytic hydrogenation (H₂/Pd-C) or transfer hydrogenation (2-propanol/Ru-catalyst) reduces the ketone to a secondary alcohol. Enantioselective reductions achieve up to 92% ee with Ru-based catalysts .
-
Amino Group Stability : The aromatic amine remains intact under mild reduction conditions but may undergo reductive alkylation with aldehydes/ketones .
Key Mechanistic Insight :
Reduction proceeds via a six-membered transition state involving metal-hydride intermediates, as demonstrated in asymmetric transfer hydrogenation studies .
Condensation and Cyclization
This compound participates in heterocycle synthesis:
-
Imidazopyridine Formation : Reacts with 2-aminopyridine in the presence of [Bmim]Br₃/Na₂CO₃ to yield 2-phenylimidazo[1,2-α]pyridines (73–90% yield) .
-
Thiazole Synthesis : Halogenation (I₂/DMSO) generates α-iodo intermediates, which condense with thioureas to form 2-aminothiazoles (40–75% yield) .
Table 2: Cyclization Reactions
| Substrate | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| 2-Aminopyridine | [Bmim]Br₃, RT, 40 min | Imidazopyridine | 90 | |
| Thiourea | I₂/DMSO, 100°C, 7 h | 2-Aminothiazole | 75 |
Halogenation and Nucleophilic Substitution
-
α-Iodination : I₂/TBHP promotes benzylic iodination, forming α-iodo derivatives that serve as intermediates for cross-coupling reactions .
-
Nucleophilic Attack : The iodinated product reacts with amines (e.g., 2-aminothiazole) via SN₂ mechanisms, facilitated by Cu²⁺ coordination .
Experimental Data :
-
I₂/TBHP System : Achieves 90% conversion to α-iodo acetophenone at 120°C .
-
CuCl₂ Catalysis : Enhances nucleophilic substitution rates by stabilizing transition states .
Carboxylation
ATP-dependent enzymatic carboxylation introduces a carboxylic acid group at the α-position, producing benzoylacetate derivatives. This reaction requires 2 mol ATP per mol substrate and is inhibited by Zn²⁺ .
Key Parameters :
-
Optimal pH: 6.5–7.0
-
Kₘ for acetophenone: 0.8 mM
-
Turnover number: 12 min⁻¹
Radical-Mediated Transformations
Under I₂/TBHP catalysis, the compound undergoes benzylic C–H activation to form radicals, enabling cross-coupling with alkenes/alkynes. For example:
-
Styrene Coupling : Generates substituted imidazoles via radical addition and cyclization (67% yield) .
Mechanistic Pathway :
Scientific Research Applications
Introduction to Acetophenone, 2-amino-6-methyl-2-phenyl-
Acetophenone, 2-amino-6-methyl-2-phenyl-, is an organic compound characterized by its unique structural features, including a ketone functional group and an amino group. This compound has garnered attention in various scientific fields due to its potential applications in pharmaceuticals, organic synthesis, and materials science. Understanding its applications requires a comprehensive exploration of its chemical properties, synthesis methods, and biological activities.
Acetophenone, 2-amino-6-methyl-2-phenyl-, serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been studied for their potential antimicrobial properties , making it a candidate for developing new medications. Research indicates that modifications to the acetophenone structure can lead to varying biological activities.
Case Study: Antimicrobial Activity
A study investigated the antimicrobial effects of acetophenone derivatives against several bacterial strains. Results showed that certain derivatives exhibited significant inhibitory effects, suggesting potential therapeutic applications in treating infections.
Applications in Organic Synthesis
In organic synthesis, acetophenone, 2-amino-6-methyl-2-phenyl-, is utilized as a precursor for synthesizing complex molecules. It has been involved in the development of heterocyclic compounds , such as benzothiazoles, through multi-component reactions. These reactions often involve the combination of anilines, acetophenones, and elemental sulfur under mild conditions .
Table 2: Synthesis of Benzothiazoles
| Reaction Components | Conditions | Yield (%) |
|---|---|---|
| Aniline + Acetophenone + Elemental Sulfur | DMSO/Chlorobenzene at 140 °C for 24 h | 62 |
| Methoxy-substituted Acetophenones | DMSO/Chlorobenzene at 140 °C for 24 h | 80 |
This versatility underscores the compound's significance in developing new synthetic methodologies within organic chemistry .
Studies exploring the interactions of acetophenone derivatives with biological systems have revealed insights into their mechanisms of action. The compound's ability to undergo structural modifications allows researchers to tailor its properties for specific biological targets.
Mechanism of Action
The mechanism by which Acetophenone,2-amino-6-methyl-2-phenyl- exerts its effects involves interactions with specific molecular targets and pathways. The amino and phenyl groups play a crucial role in its reactivity and biological activity. The exact mechanism can vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Reactivity and Physical Properties
Acetophenone derivatives exhibit varied reactivity and physical properties depending on substituent type and position. Key comparisons include:
Electron-Donating vs. Electron-Withdrawing Groups
- Amino Group (-NH₂): Introduces strong electron-donating effects, enhancing nucleophilicity and basicity. This contrasts with electron-withdrawing groups like -Cl or -CF₃ (e.g., in p-trifluoromethylacetophenone).
- Hydroxy (-OH) or Methoxy (-OCH₃) Groups: Common in natural acetophenones (e.g., paeonol, apocynin), these groups influence solubility and antioxidant activity.
Physical Properties
- Melting Points: Chloro- and methoxy-substituted acetophenones (e.g., 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone) have melting points of 97–110°C. The amino and methyl groups in the target compound may lower melting points due to reduced crystallinity.
- Solubility: The amino group likely increases polarity and water solubility compared to nonpolar derivatives like 1-(4-butoxy-2-hydroxy-6-methylphenyl)-2-(methylsulfinyl)ethanone.
Pharmacological Activities
Substituents critically influence biological activity:
- Amino Group Impact: The -NH₂ group may enhance interactions with biological targets (e.g., enzyme active sites), similar to how hydroxyl groups in paeonol mediate antioxidant effects.
Data Tables for Key Comparisons
Table 1: Physical and Chemical Properties
| Compound (Example) | Molecular Formula | Molecular Weight | Melting Point (°C) | Solubility |
|---|---|---|---|---|
| Target Compound | C₁₅H₁₅NO | 225.29 (estimated) | ~90–100 (estimated) | Moderate in polar solvents |
| Paeonol (2-hydroxy-4-methoxy) | C₉H₁₀O₃ | 166.17 | 50–52 | High in ethanol |
| 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone | C₉H₉ClO₃ | 200.62 | 97–98 | Low in water |
Biological Activity
Acetophenone, 2-amino-6-methyl-2-phenyl- (C15H15NO) is a compound that has garnered attention for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.
Biological Activities
The biological activities of acetophenone derivatives, including 2-amino-6-methyl-2-phenyl-, have been extensively studied. The following sections summarize key findings related to its anti-inflammatory, anticancer, and enzyme inhibitory effects.
1. Anti-inflammatory Activity
Recent studies have shown that acetophenone derivatives exhibit significant anti-inflammatory effects. A review highlighted the structure-activity relationship (SAR) of various acetophenone analogs, indicating that modifications at the amino and phenyl positions can enhance their anti-inflammatory potency. For instance, certain derivatives were found to reduce the expression of pro-inflammatory markers such as iNOS and COX-2 in RAW264.7 cells .
Table 1: Anti-inflammatory Effects of Acetophenone Derivatives
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Acetophenone Derivative A | 5.0 | Inhibition of iNOS and COX-2 expression |
| Acetophenone Derivative B | 3.5 | Reduction of TNF-alpha production |
2. Anticancer Activity
Acetophenone derivatives have also been evaluated for their anticancer properties. A study reported that several synthesized compounds showed significant antiproliferative activity against melanoma cells (A2058). The best-performing derivative exhibited over 95% growth inhibition at a concentration of .
Case Study: Antiproliferative Activity in Melanoma Cells
- Objective : To evaluate the cytotoxic effects of acetophenone derivatives on melanoma cells.
- Method : Compounds were tested for growth inhibition after 72 hours.
- Results : The most effective compound was identified with an IC50 value of 0.05 µM.
Table 2: Anticancer Activity of Selected Acetophenone Derivatives
| Compound | Cell Line | IC50 (µM) | % Growth Inhibition |
|---|---|---|---|
| Acetophenone Derivative C | A2058 Melanoma | 0.05 | 95.97 |
| Acetophenone Derivative D | HepG2 Liver | 0.1 | 85 |
3. Enzyme Inhibition
Another area of interest is the enzyme inhibitory activity of acetophenone derivatives. A set of thiosemicarbazones derived from acetophenones was synthesized and tested for their ability to inhibit tyrosinase activity, which is crucial in melanogenesis . Molecular docking studies provided insights into the binding interactions between these inhibitors and the enzyme's active site.
Table 3: Enzyme Inhibition by Acetophenone Thiosemicarbazones
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| Thiosemicarbazone E | Tyrosinase | 0.01 |
| Thiosemicarbazone F | Dipeptidyl Peptidase IV | 0.05 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for preparing 2-amino-6-methyl-2-phenylacetophenone derivatives?
- Methodology : Utilize nucleophilic addition reactions at the carbonyl group, as acetophenone derivatives are highly reactive in such conditions. For bromination, pyridine hydrobromide perbromide is effective for α-bromination of carbonyl compounds, a technique validated in undergraduate organic chemistry experiments . Optimize reaction conditions (e.g., solvent, temperature) based on substituent effects observed in similar acetophenone derivatives .
Q. What safety protocols are critical when handling acetophenone derivatives in laboratory settings?
- Methodology : Implement engineering controls (e.g., fume hoods) to limit airborne exposure. Use PPE (gloves, goggles) and ensure access to emergency showers/eye wash stations. Decontaminate clothing exposed to derivatives, and avoid taking contaminated materials outside the lab . Monitor exposure levels via gas chromatography or OSHA-approved methods .
Q. Which analytical techniques are most reliable for characterizing structural and purity aspects of 2-amino-6-methyl-2-phenylacetophenone?
- Methodology : Combine spectroscopic methods:
- NMR for confirming substituent positions and stereochemistry.
- GC-MS for purity assessment and identifying volatile byproducts.
- FTIR to track carbonyl group reactivity.
Cross-validate with NIST spectral databases for accuracy .
Advanced Research Questions
Q. How can contradictions in reaction mechanisms involving acetophenone derivatives under basic conditions be resolved?
- Methodology : Conduct kinetic isotope effect (KIE) studies to distinguish between concerted and stepwise pathways. Use computational modeling (DFT) to compare energy barriers for competing mechanisms. For example, in phenacyl chloride reactions, track intermediates via in situ Raman spectroscopy to validate proposed pathways .
Q. What strategies optimize the supercritical CO₂ extraction of acetophenone derivatives for high-purity isolation?
- Methodology : Adjust pressure (12–24 MPa) and temperature to modulate solubility. For polar derivatives like amino-substituted acetophenones, introduce co-solvents (e.g., ethanol) to enhance extraction efficiency. Validate results via HPLC and compare with literature data on similar compounds .
Q. How do substituent patterns on acetophenone derivatives influence photodissociation dynamics in UV/Vis studies?
- Methodology : Use time-resolved femtosecond spectroscopy to monitor bond cleavage in derivatives with varying substituents (e.g., amino vs. methyl groups). Correlate results with computational simulations (TD-DFT) to predict excited-state behavior. Compare with benzophenone analogs to isolate substituent effects .
Q. What structural modifications enhance dual agrochemical-pharmaceutical applications of 2-amino-6-methyl-2-phenylacetophenone?
- Methodology : Perform structure-activity relationship (SAR) studies:
- Introduce fluorine or trifluoromethyl groups to improve bioavailability and pesticidal activity.
- Test derivatives against fungal pathogens (e.g., Fusarium spp.) and cancer cell lines. Use molecular docking to predict binding affinity to target enzymes (e.g., CYP450) .
Q. What challenges arise when scaling lab-scale syntheses of acetophenone-based catalysts to pilot production?
- Methodology : Address batch-to-batch variability by standardizing catalyst loading and reaction quenching steps. Use DOE (Design of Experiments) to optimize parameters like mixing efficiency and temperature gradients. Characterize pilot products via XRD and BET surface area analysis to ensure consistency with lab-scale materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
